N-(7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-methanesulfonamide
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Overview
Description
N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}METHANESULFONAMIDE is a complex organic compound with the molecular formula C6H6N4O It is known for its unique structure, which includes a triazolo-pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}METHANESULFONAMIDE typically involves the reaction of 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}METHANESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohols or amines.
Scientific Research Applications
N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}METHANESULFONAMIDE has several scientific research applications:
Medicine: Its potential as a pharmacological agent is explored due to its unique structure and reactivity.
Industry: It is used as an additive to study the space charge layer in silver bromide microcrystals.
Mechanism of Action
The mechanism of action of N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}METHANESULFONAMIDE involves its interaction with specific molecular targets. For instance, its binding to HIV TAR RNA suggests that it may interfere with the replication process of the virus. The exact pathways and molecular targets are still under investigation, but its structure allows it to interact with various biological molecules, potentially leading to significant pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}METHANESULFONAMIDE stands out due to its methanesulfonamide group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H9N5O3S |
---|---|
Molecular Weight |
243.25 g/mol |
IUPAC Name |
N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide |
InChI |
InChI=1S/C7H9N5O3S/c1-4-5(11-16(2,14)15)6(13)12-7(10-4)8-3-9-12/h3,11H,1-2H3,(H,8,9,10) |
InChI Key |
LJNDVVAXJUQLQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)NS(=O)(=O)C |
Origin of Product |
United States |
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